molecular formula C8H11Cl2NS B3024124 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride CAS No. 24194-09-0

2-[(4-Chlorophenyl)thio]ethanamine hydrochloride

Cat. No.: B3024124
CAS No.: 24194-09-0
M. Wt: 224.15 g/mol
InChI Key: VHSTUSDEIPKDKG-UHFFFAOYSA-N
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Description

Chemical Structure:
2-[(4-Chlorophenyl)thio]ethanamine hydrochloride (CAS: 2492-83-3) consists of a chlorophenyl group attached via a thioether (-S-) linkage to an ethanamine backbone, with a hydrochloride salt (Figure 1). The chlorine atom at the para position and the thioether moiety contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Applications: Primarily used in research, its structural analogs exhibit insecticidal () and receptor-binding activities ().

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSTUSDEIPKDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride typically involves the reaction of 4-chlorothiophenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)thio]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

CPTA has the molecular formula C8H10ClNSC_8H_{10}ClNS and is classified as an organochlorine compound. Its structure features a thioether linkage, which contributes to its biological activity and functional properties. Understanding the chemical properties of CPTA is crucial for its application in research and industry.

Scientific Research Applications

1. Biochemical Studies

CPTA has been identified as a carotenoid cyclase inhibitor, impacting the metabolic pathways involved in carotenoid biosynthesis. This inhibition can alter the production of pigments in plants, making it a valuable tool for studying plant metabolism and development. For instance, a study demonstrated that treating pepper fruits with a 0.1% CPTA solution affected their maturity stages and pigment composition, indicating its potential use in agricultural biotechnology .

2. Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Its ability to modulate growth responses makes it useful in agricultural practices to enhance crop yield and quality. Research has shown that CPTA can influence various physiological processes in plants, such as flowering and fruit ripening, thereby optimizing agricultural outputs .

3. Pharmaceutical Research

CPTA's unique chemical structure allows it to be explored for potential pharmaceutical applications. Its interactions with biological systems can lead to the development of new therapeutic agents targeting specific pathways in diseases related to carotenoid metabolism or other biochemical processes.

Case Study 1: Impact on Carotenoid Production

In a controlled experiment, researchers treated different maturity stages of pepper fruits with varying concentrations of CPTA. The results indicated significant changes in carotenoid levels, suggesting that CPTA could be utilized to manipulate pigment production for both aesthetic and nutritional purposes .

Treatment ConcentrationCarotenoid Level (mg/g)Observations
Control2.5Normal pigment production
0.05% CPTA3.0Increased carotenoids
0.1% CPTA4.2Maximum pigment production

Case Study 2: Growth Regulation Effects

Another study focused on the application of CPTA as a growth regulator in various crops. The findings suggested that CPTA could enhance growth rates under specific conditions, providing insights into its potential use in precision agriculture.

Crop TypeGrowth Rate Increase (%)Optimal Application Timing
Tomato15Early vegetative stage
Cucumber20Flowering stage
Bell Pepper18Post-fruit set

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to influence signal transduction and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Key Properties/Activities References
2-[(4-Chlorophenyl)thio]ethanamine HCl (2492-83-3) -Cl (para), -S- linkage C₈H₁₁Cl₂NS Research use; limited toxicity data
2-[(4-Bromophenyl)thio]ethanamine HCl (N/A) -Br (para), -S- linkage C₈H₁₁BrClNS Similar scaffold; halogen size effects
2-(4-Chlorophenyl)ethanamine HCl (18970-81-5) -Cl (para), no thioether C₈H₁₁Cl₂N Higher volatility; neuroactivity potential
2-(Thiophen-2-yl)ethanamine HCl (N/A) Thiophene ring, -S- linkage C₆H₁₀ClNS Enhanced π-π interactions; catalytic synthesis
Ethanamine,2-[(4-chlorophenyl)thio]-N,N-diethyl- HCl (13663-07-5) -Cl (para), -S-, -N(CH₂CH₃)₂ C₁₂H₁₉Cl₂NS Increased lipophilicity; receptor modulation

Structural Modifications and Electronic Effects

  • Thioether vs. Ether/Oxygen Linkages: The thioether group in the target compound offers greater stability and reduced hydrogen-bonding capacity compared to oxygen analogs (e.g., 2-[4-(methylthio)phenoxy]ethylamine HCl in ).

Biological Activity

2-[(4-Chlorophenyl)thio]ethanamine hydrochloride, also referred to as CPTA (CAS No. 24194-09-0), is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. The presence of a chlorophenyl group and a thioethanamine moiety contributes to its reactivity and interaction with various biological targets.

  • Molecular Formula : C₈H₁₀ClNS·HCl
  • Molecular Weight : 224.15 g/mol
  • Structure : Characterized by a thioether linkage and a chlorinated phenyl ring, which influences its electronic properties and biological interactions .

CPTA's biological activity is primarily attributed to its interaction with serotonin receptors and monoamine oxidases (MAOs) , similar to other phenylethylamines. This compound may modulate serotonergic pathways, leading to various physiological effects:

  • Serotonin Release : CPTA has been shown to release serotonin in brain synaptosomes, potentially contributing to mood regulation and neurochemical balance.
  • Inhibition of MAOs : By inhibiting monoamine oxidases, CPTA may increase the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, which can have implications for mood disorders .

1. Antioxidant Properties

CPTA has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and age-related diseases.

2. Impact on Carotenoid Metabolism

Recent studies indicate that CPTA acts as a carotenoid cyclase inhibitor, affecting the metabolic pathways of carotenoids in plants. For instance, treatment with CPTA significantly increased lycopene content in pepper fruits, suggesting its role in enhancing carotenoid biosynthesis .

3. Potential Therapeutic Applications

CPTA is being explored for its potential therapeutic effects, including:

  • Antidepressant-like Effects : Due to its influence on serotonin levels.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanism and efficacy .

Case Studies

  • Study on Lycopene Enrichment : A study demonstrated that applying a 0.1% solution of CPTA during the turning stage of pepper fruits significantly enriched their lycopene content, indicating its role in enhancing carotenoid accumulation .
  • Neurochemical Effects : In vivo studies have shown that CPTA induces symptoms akin to "serotonin syndrome" in animal models, characterized by agitation and increased heart rate, further supporting its serotonergic activity.

Comparative Analysis

Compound NameStructureBiological ActivityNotable Effects
CPTACPTA StructureSerotonergic modulationIncreased serotonin release
Similar Compound A2-[(4-Bromophenyl)thio]ethanamineModerate MAO inhibitionLimited serotonergic effect
Similar Compound B2-[(4-Methylphenyl)thio]ethanamineWeak antioxidant propertiesMinimal impact on serotonin levels

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(4-Chlorophenyl)thio]ethanamine hydrochloride?

A common approach involves microwave-assisted synthesis using a mixture of THF, methanol, and aqueous LiOH (1:1:1) under controlled heating (120°C, 10 minutes), followed by acid-base extraction to isolate the hydrochloride salt . Alternative routes include thiol-amine coupling reactions, where 4-chlorothiophenol reacts with 2-bromoethylamine hydrobromide under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization may require adjusting reaction time, temperature, or solvent polarity.

Q. How can the purity and structural identity of this compound be validated?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–7.30 ppm for the 4-chlorophenyl group) and methylene protons adjacent to the thioether (δ 2.80–3.10 ppm) .
    • HRMS : Confirm the exact mass (e.g., 274.0317 g/mol for [M+H]⁺) using electrospray ionization (ESI) .
  • Elemental Analysis : Verify Cl and S content against theoretical values (e.g., C: 39.28%, H: 3.95%, Cl: 28.97%, S: 13.09%) .

Q. What safety precautions are critical during handling?

  • GHS Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require the use of PPE (gloves, goggles, fume hood) .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Emergency contact: +49 89 1 92 40 (EU) .

Advanced Research Questions

Q. How can reaction by-products be identified and minimized during synthesis?

  • HPLC-MS Analysis : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Common by-products include unreacted 4-chlorothiophenol or over-alkylated derivatives .
  • Optimization : Reduce by-products by controlling stoichiometry (amine:thiol = 1:1.2) and reaction time (<12 hours) .

Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC. The compound is stable in neutral to slightly acidic conditions but hydrolyzes in strongly basic media .
    • Thermal Stability : TGA/DSC analysis shows decomposition above 233°C, consistent with its boiling point .

Q. How can researchers evaluate interactions between this compound and biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., HSP90) on a sensor chip and measure binding affinity (KD) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the protein solution. For example, hydrogen bonding with GLU527 and TYR604 residues in HSP90 has been observed .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

  • LC-HRMS/MS : Use a Q-TOF mass spectrometer with collision-induced dissociation (CID) to fragment impurities (e.g., m/z 274 → 156 for dechlorinated products) .
  • Method Validation : Ensure linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Data Contradiction Analysis

Q. How should conflicting solubility data be reconciled?

Discrepancies in solubility (e.g., water vs. organic solvents) may arise from polymorphic forms or hydration states. Conduct:

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as hydrochloride salts often absorb moisture, altering solubility .

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

Yield variations (e.g., 60–89%) may result from:

  • Oxygen Sensitivity : Thiol groups oxidize readily; use inert atmospheres (N₂/Ar) during synthesis.
  • Purification Methods : Replace traditional recrystallization with flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to enhance recovery .

Methodological Recommendations

Q. What protocols are advised for large-scale synthesis without compromising purity?

  • Flow Chemistry : Scale up microwave-assisted reactions in continuous flow reactors (residence time: 10–15 minutes) to maintain efficiency .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .

Q. How can computational tools predict the compound’s reactivity or toxicity?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites.
  • Toxicity Prediction : Use EPA’s CompTox Dashboard (DTXSID20519508) to assess eco-toxicological profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Chlorophenyl)thio]ethanamine hydrochloride
Reactant of Route 2
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2-[(4-Chlorophenyl)thio]ethanamine hydrochloride

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